tert-Butyl N-methyl-N-{7-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate
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Overview
Description
tert-Butyl N-methyl-N-{7-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate: is a synthetic organic compound with the molecular formula C18H33NO3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is notable for its unique spirocyclic structure, which imparts specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-methyl-N-{7-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One common method involves the reaction of a spirocyclic ketone with tert-butyl carbamate in the presence of a base, followed by methylation of the resulting intermediate .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-methyl-N-{7-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-methyl-N-{7-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological activity. It may serve as a model compound for investigating the interactions between spirocyclic molecules and biological targets .
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The spirocyclic structure can impart specific pharmacological activities, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl N-methyl-N-{7-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-methylpiperidin-4-yl)carbamate: Another carbamate derivative with a different cyclic structure.
tert-Butyl carbamate: A simpler carbamate compound without the spirocyclic structure.
N-Boc-ethylenediamine: A carbamate derivative used in peptide synthesis.
Uniqueness
The uniqueness of tert-Butyl N-methyl-N-{7-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate lies in its spirocyclic structure, which imparts specific chemical and physical properties not found in simpler carbamate derivatives. This structure can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H29NO3 |
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Molecular Weight |
283.41 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(7-methyl-1-oxaspiro[4.5]decan-3-yl)carbamate |
InChI |
InChI=1S/C16H29NO3/c1-12-7-6-8-16(9-12)10-13(11-19-16)17(5)14(18)20-15(2,3)4/h12-13H,6-11H2,1-5H3 |
InChI Key |
SGVYXCTXMBVHRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1)CC(CO2)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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